molecular formula C10H9NO3 B1336107 8-Amino-7-hydroxy-4-methyl-chromen-2-one CAS No. 24618-19-7

8-Amino-7-hydroxy-4-methyl-chromen-2-one

Cat. No. B1336107
CAS RN: 24618-19-7
M. Wt: 191.18 g/mol
InChI Key: OBCTUTOUGBMEOK-UHFFFAOYSA-N
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Description

The compound 8-Amino-7-hydroxy-4-methyl-chromen-2-one is a derivative of chromen-2-one, which is a scaffold present in various compounds with potential medicinal value. Although the provided papers do not directly discuss 8-Amino-7-hydroxy-4-methyl-chromen-2-one, they do provide insights into similar compounds and their synthesis, structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves multi-step reactions that may include Knoevenagel condensation, as seen in the improved synthesis route of 3-Amino-7,8-dimethoxy-2H-chromen-2-one . The process benefits from mild reaction conditions and environmentally friendly procedures. Similarly, the synthesis of 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine involves interactions with various reagents to produce a range of heterocyclic compounds . These methods could potentially be adapted for the synthesis of 8-Amino-7-hydroxy-4-methyl-chromen-2-one by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often confirmed using spectroscopic techniques such as NMR and IR analysis . X-ray crystallography can also be employed to elucidate the structure, as demonstrated by the reported X-ray structures of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives . These analytical methods are crucial for verifying the molecular structure of synthesized compounds, including the positions of substituents on the chromen-2-one core.

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, the reaction of an intermediate chromeno pyrimidine with hydrazonyl halides yields triazine derivatives, while condensation with active methylene compounds produces triazipinones . These reactions highlight the reactivity of the chromen-2-one core and its utility in generating pharmacologically interesting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their functional groups and molecular structure. The solventless synthesis of amino-5H-chromeno[3,4-c]pyridin-5-one derivatives suggests that these compounds can be prepared under mild and environmentally benign conditions, which is advantageous for large-scale production . The antitumor activity of some derivatives against human breast cell MCF-7 line and liver carcinoma cell line HepG2 indicates the potential biological relevance of these compounds .

Scientific Research Applications

Synthesis and Biological Screening

  • Synthesis and Biological Activities : A study reported the synthesis of derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one and 7-Hydroxy-4,5-Dimethyl-2H-chromen-2-one for biological screening. Compounds showed high cytotoxic and bactericidal activity, indicating potential pharmaceutical applications (Khan et al., 2003).

Chemical Sensing and Colorimetric Recognition

  • Colorimetric Recognition of Metal Ions : A novel chemo-sensor based on 2-hydroxy-1-naphthaldehyde and precursor 4-((2-aminophenyl)amino)-3-nitro-2H-chromen-2-one was developed for selective colorimetric sensing of Cu2+ ions in aqueous solutions. This demonstrates the compound's application in environmental monitoring (Jo et al., 2014).

Antimicrobial Activities

  • Antimicrobial Properties : Another research focused on the synthesis of various derivatives of 2H-chromen-2-one, including 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile, and evaluated their antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (El-Shaaer, 2012).

Photophysical Properties

  • Photophysical Analysis of Derivatives : A study conducted photophysical analysis on a series of novel substituted 2H-chromen-2-one (coumarin) derivatives. This research can have implications in the development of new materials for optical applications (Ranjith et al., 2010).

Drug Synthesis and Cancer Research

  • Cancer Research and Drug Development : Research on chromen-4-one inhibitors of DNA-dependent protein kinase (DNA-PK) identified several compounds with potent inhibitory effects. These findings are crucial for developing new cancer therapies (Hardcastle et al., 2005).

Future Directions

The future directions for research on 8-Amino-7-hydroxy-4-methyl-chromen-2-one and similar compounds could involve further exploration of their synthesis methods, particularly under green conditions . Additionally, given the wide range of biological properties exhibited by coumarins , further investigation into the biological activities and potential applications of these compounds could be beneficial.

properties

IUPAC Name

8-amino-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCTUTOUGBMEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415483
Record name 8-Amino-7-hydroxy-4-methyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-7-hydroxy-4-methyl-chromen-2-one

CAS RN

24618-19-7
Record name 8-Amino-7-hydroxy-4-methyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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